molecular formula C36H62O4Pb B12649042 Lead dilinoleate CAS No. 33627-12-2

Lead dilinoleate

Cat. No.: B12649042
CAS No.: 33627-12-2
M. Wt: 766 g/mol
InChI Key: DGTMIDXVFLADCI-GRVYQHKQSA-L
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Description

Lead dilinoleate is a chemical compound with the molecular formula C36H62O4Pb. It is the lead(II) salt of dilinoleic acid, which is derived from linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is primarily used in industrial applications, particularly in the production of lubricants and coatings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead dilinoleate can be synthesized through the reaction of lead(II) acetate with dilinoleic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows: [ \text{Pb(CH}3\text{COO)}2 + 2 \text{C}{18}\text{H}{32}\text{O}2 \rightarrow \text{Pb(C}{18}\text{H}_{32}\text{O}_2)_2 + 2 \text{CH}_3\text{COOH} ]

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where precise control over temperature and reaction time is maintained to ensure high yield and purity. The product is then purified through filtration and recrystallization processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly when exposed to air or other oxidizing agents. This can lead to the formation of lead oxides and other degradation products.

    Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of lead metal and linoleic acid derivatives.

    Substitution: this compound can participate in substitution reactions where the lead ion is replaced by other metal ions, forming new metal dilinoleates.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Substitution Reagents: Metal salts such as zinc chloride, copper sulfate.

Major Products Formed:

    Oxidation: Lead oxides (PbO, PbO2) and oxidized linoleic acid derivatives.

    Reduction: Lead metal and reduced linoleic acid derivatives.

    Substitution: New metal dilinoleates (e.g., zinc dilinoleate, copper dilinoleate).

Scientific Research Applications

Lead dilinoleate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other lead compounds and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, particularly in the context of lead toxicity and its impact on cellular processes.

    Medicine: Investigated for its potential use in medical imaging and as a contrast agent due to its heavy metal content.

    Industry: Widely used in the production of lubricants, coatings, and as a stabilizer in plastics and rubber.

Mechanism of Action

The mechanism by which lead dilinoleate exerts its effects is primarily through its interaction with cellular components. Lead ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The molecular targets include thiol groups in proteins, which are particularly susceptible to lead binding.

Comparison with Similar Compounds

    Lead Stearate: Another lead salt of a fatty acid, used in similar applications but with different physical properties.

    Lead Oleate: Similar to lead dilinoleate but derived from oleic acid, with distinct chemical and physical characteristics.

    Zinc Dilinoleate: A non-toxic alternative to this compound, used in similar industrial applications.

Uniqueness: this compound is unique due to its specific combination of lead and dilinoleic acid, which imparts distinct chemical properties such as high thermal stability and specific reactivity patterns. Its applications in industrial settings are driven by these unique properties, making it a valuable compound in various manufacturing processes.

Properties

CAS No.

33627-12-2

Molecular Formula

C36H62O4Pb

Molecular Weight

766 g/mol

IUPAC Name

lead(2+);(9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/2C18H32O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-;

InChI Key

DGTMIDXVFLADCI-GRVYQHKQSA-L

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Pb+2]

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Pb+2]

Origin of Product

United States

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